molecular formula C17H21ClN2O B1528860 2-Amino-N-benzyl-N-methyl-3-phenylpropanamide hydrochloride CAS No. 1236259-31-6

2-Amino-N-benzyl-N-methyl-3-phenylpropanamide hydrochloride

Cat. No.: B1528860
CAS No.: 1236259-31-6
M. Wt: 304.8 g/mol
InChI Key: GDCLCULAXXKJHO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C17H21ClN2O. The InChI code for this compound is 1S/C16H18N2O.ClH/c17-15 (11-13-7-3-1-4-8-13)16 (19)18-12-14-9-5-2-6-10-14;/h1-10,15H,11-12,17H2, (H,18,19);1H . This code provides a unique identifier for the molecular structure of this compound.

Scientific Research Applications

Overview of Related Compound Applications

Pharmacological Properties and Clinical Use

Compounds similar to 2-Amino-N-benzyl-N-methyl-3-phenylpropanamide hydrochloride often find applications in pharmacological research due to their diverse biological activities. For instance, compounds like Metoclopramide have been extensively reviewed for their pharmacological properties and clinical use in treating various gastrointestinal disorders. These studies focus on understanding the compound's effects on gastrointestinal motility and its potential as an antiemetic. Such research is crucial for developing treatments for gastrointestinal issues and improving patient care (Pinder et al., 2012).

Advanced Oxidation Processes

In the field of environmental science, similar compounds have been studied for their degradation through advanced oxidation processes (AOPs). Research in this area aims to understand the degradation pathways, by-products, and the efficiency of AOPs in removing these compounds from water sources. This is important for environmental protection and ensuring the safety of drinking water (Qutob et al., 2022).

Antifibrinolytic Therapy

Compounds with antifibrinolytic properties, like Tranexamic Acid, are explored for their use in reducing bleeding in various medical conditions. The research involves understanding the pharmacodynamics, efficacy, and tolerability of these compounds in different bleeding scenarios. Such studies are vital for surgical procedures, trauma management, and conditions like heavy menstrual bleeding, contributing to advancements in medical treatments (McCormack, 2012).

Supramolecular Chemistry

Research on benzene-1,3,5-tricarboxamide and related compounds highlights their significance in supramolecular chemistry. These studies focus on the self-assembly properties of such compounds and their potential applications ranging from nanotechnology to biomedical applications. Understanding the ordering and assembly mechanisms of these compounds opens new avenues in materials science and drug delivery systems (Cantekin et al., 2012).

Safety and Hazards

The safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-amino-N-benzyl-N-methyl-3-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O.ClH/c1-19(13-15-10-6-3-7-11-15)17(20)16(18)12-14-8-4-2-5-9-14;/h2-11,16H,12-13,18H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCLCULAXXKJHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C(CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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